REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([CH:8]([O:9][CH3:10])[O:11][CH3:12])[cH:6][cH:7]1.[CH3:18][N:19]([CH:20]=[O:21])[CH3:22].[CH:14]([Mg+:15])([CH3:16])[CH3:17].[Cl-:13].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23]>>[c:2]1([CH:20]=[O:21])[n:3][cH:4][c:5]([CH:8]([O:9][CH3:10])[O:11][CH3:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)c1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COC(OC)c1ccc(C=O)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |